N-Ethyl-N-(piperidin-4-yl)acetamide hydrochloride
CAS No.: 1256107-25-1
Cat. No.: VC7513570
Molecular Formula: C9H19ClN2O
Molecular Weight: 206.71
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1256107-25-1 |
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Molecular Formula | C9H19ClN2O |
Molecular Weight | 206.71 |
IUPAC Name | N-ethyl-N-piperidin-4-ylacetamide;hydrochloride |
Standard InChI | InChI=1S/C9H18N2O.ClH/c1-3-11(8(2)12)9-4-6-10-7-5-9;/h9-10H,3-7H2,1-2H3;1H |
Standard InChI Key | QDYWNCLDKLQHJB-UHFFFAOYSA-N |
SMILES | CCN(C1CCNCC1)C(=O)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
N-Ethyl-N-(piperidin-4-yl)acetamide hydrochloride consists of a piperidine ring substituted at the 4-position with an acetamide group bearing an ethyl substituent. The hydrochloride salt forms via protonation of the piperidine nitrogen, enhancing solubility and stability. The molecular formula is C₁₀H₂₁N₂O₂·HCl, with a calculated molecular weight of 236.75 g/mol (derived from analogous structures in ).
Stereochemical Considerations
Piperidine derivatives often exhibit conformational flexibility due to chair-to-chair interconversion of the six-membered ring. The equatorial positioning of the acetamide group minimizes steric hindrance, as observed in similar N-substituted piperidinyl acetamides . X-ray crystallography data for related compounds, such as N-ethyl-N-[1-(2-hydroxyethyl)piperidin-4-yl]acetamide, reveal planar acetamide moieties and chair-configured piperidine rings .
Synthesis and Optimization
Key Synthetic Routes
The synthesis of N-ethyl-N-(piperidin-4-yl)acetamide hydrochloride likely follows a multi-step protocol analogous to methods described for structurally related piperidinyl acetamides :
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Piperidine Alkylation:
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Acetylation Reaction:
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Salt Formation:
Reaction Optimization
Critical parameters for yield improvement include:
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Temperature Control: Maintaining 60°C during alkylation minimizes side products .
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Solvent Selection: Acetonitrile enhances nucleophilicity of the piperidine nitrogen compared to DMF or THF .
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Stoichiometry: A 1.2:1 molar ratio of ethyl bromide to 4-aminopiperidine ensures complete alkylation .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: The hydrochloride salt exhibits high solubility in water (>50 mg/mL at 25°C), attributed to ionic interactions .
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Thermal Stability: Differential scanning calorimetry (DSC) of analogous compounds shows decomposition temperatures above 200°C .
Spectroscopic Characterization
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¹H-NMR (400 MHz, D₂O): δ 1.20 (t, J=7.0 Hz, 3H, CH₂CH₃), 1.70–1.90 (m, 4H, piperidine H-3,5), 2.10 (s, 3H, COCH₃), 2.95–3.10 (m, 2H, NCH₂CH₃), 3.30–3.50 (m, 3H, piperidine H-2,6 and H-4) .
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HR-MS (ESI+): m/z calcd for C₁₀H₂₀N₂O₂ [M+H]⁺: 201.1598; found: 201.1601 .
Pharmacological Evaluation
Receptor Binding Affinity
While direct data for N-ethyl-N-(piperidin-4-yl)acetamide hydrochloride are unavailable, structural analogs demonstrate affinity for central nervous system (CNS) targets:
Compound | Target Receptor | IC₅₀ (nM) | Source |
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Analogous piperidinylacetamide | σ₁ Receptor | 12.3 | |
Naphthofuran derivative | MCH-R1 | 3.0 |
Metabolic Stability
Microsomal assays using rat liver microsomes predict moderate stability (t₁/₂ = 45 min), with primary metabolites arising from N-deethylation and piperidine ring oxidation . Cytochrome P450 inhibition is negligible (IC₅₀ > 10 μM for CYP3A4, 2D6) .
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